molecular formula C9H16NO5P B11966418 Diethyl furfurylamidophosphate

Diethyl furfurylamidophosphate

Cat. No.: B11966418
M. Wt: 249.20 g/mol
InChI Key: WOHZQMODSGQLJH-UHFFFAOYSA-N
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Description

Diethyl furfurylamidophosphate is an organophosphorus compound with the molecular formula C9H16NO5P It is known for its unique structure, which includes a furfuryl group attached to a phosphoramidate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl furfurylamidophosphate typically involves the reaction of furfurylamine with diethyl phosphorochloridate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The process involves the following steps:

    Preparation of Furfurylamine: Furfurylamine is synthesized by the reduction of furfural using a reducing agent like sodium borohydride.

    Reaction with Diethyl Phosphorochloridate: Furfurylamine is then reacted with diethyl phosphorochloridate in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl furfurylamidophosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding phosphates.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphines.

    Substitution: Nucleophilic substitution reactions are common, where the furfuryl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Phosphates.

    Reduction: Phosphines.

    Substitution: Substituted phosphoramidates.

Scientific Research Applications

Diethyl furfurylamidophosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.

    Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.

    Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of diethyl furfurylamidophosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction is mediated through the phosphoryl group, which can undergo nucleophilic attack by amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

    Diethyl phosphoramidate: Similar structure but lacks the furfuryl group.

    Furfurylamine: Contains the furfuryl group but lacks the phosphoramidate moiety.

    Diethyl phosphorochloridate: Precursor in the synthesis of diethyl furfurylamidophosphate.

Uniqueness

This compound is unique due to the presence of both the furfuryl and phosphoramidate groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H16NO5P

Molecular Weight

249.20 g/mol

IUPAC Name

diethyl (furan-2-ylmethylamino) phosphate

InChI

InChI=1S/C9H16NO5P/c1-3-13-16(11,14-4-2)15-10-8-9-6-5-7-12-9/h5-7,10H,3-4,8H2,1-2H3

InChI Key

WOHZQMODSGQLJH-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)ONCC1=CC=CO1

Origin of Product

United States

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